1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE
Description
1-[4-(5-Bromo-2-methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone is a piperazine-derived compound featuring a 5-bromo-2-methoxybenzyl substituent on the piperazine ring and a diphenylethanone moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~4.5) and a molecular weight of approximately 463 g/mol. The diphenylethanone group introduces steric bulk, which may affect binding kinetics and metabolic stability.
Properties
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O2/c1-31-24-13-12-23(27)18-22(24)19-28-14-16-29(17-15-28)26(30)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,25H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKZEUJKAKXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method includes the following steps:
Preparation of 5-bromo-2-methoxybenzyl chloride: This can be achieved by reacting 5-bromo-2-methoxybenzyl alcohol with thionyl chloride.
Formation of the piperazine intermediate: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form the substituted piperazine intermediate.
Coupling with diphenylethanone: The final step involves coupling the substituted piperazine intermediate with diphenylethanone under appropriate conditions, such as using a base like potassium carbonate in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 5-bromo-2-methoxybenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and protein synthesis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical probes for research.
Mechanism of Action
The mechanism of action of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate eukaryotic translation initiation factor 2-alpha (eIF2-α) by inducing its phosphorylation . This leads to a reduction in global protein synthesis, allowing cells to conserve resources and manage stress more effectively .
Comparison with Similar Compounds
Structural Analog 1: 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine
Key Differences :
- Substituents : Fluorine replaces the methoxy group at the 2-position of the benzyl ring, and a methyl group is present on the piperazine.
- Molecular Weight : 301.16 g/mol (vs. 463 g/mol for the target compound).
- Pharmacological Implications : The methyl group on piperazine may reduce conformational flexibility, affecting receptor binding.
Table 1: Physicochemical Comparison
| Property | Target Compound | 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine |
|---|---|---|
| Molecular Weight (g/mol) | ~463 | 301.16 |
| Halogen Substituent | Bromine (5-position) | Bromine (5-position), Fluorine (2-position) |
| Piperazine Modification | 5-Bromo-2-methoxybenzyl | 4-Methyl |
| Predicted logP | ~4.5 | ~3.8 |
Structural Analog 2: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
Key Differences :
- Core Structure: A propenone group replaces diphenylethanone, introducing a conjugated double bond.
- Substituents : The 1,3-benzodioxole group replaces the bromo-methoxybenzyl group.
- Molecular Weight : 456.5 g/mol (slightly lower than the target compound).
Table 2: Functional Group Impact
| Feature | Target Compound | (E)-1-[4-(Benzodioxolylmethyl)piperazino]-propenone |
|---|---|---|
| Ketone Type | Diphenylethanone | Propenone |
| Aromatic Substituent | Bromo-methoxybenzyl | 1,3-Benzodioxole |
| Hydrogen Bond Acceptors | 4 (O, N) | 5 (O, N) |
| Metabolic Stability | Moderate (bromine inertness) | Lower (benzodioxole susceptibility to CYP450) |
Structural Analog 3: 1-(4-([(4-Methoxybenzoyl)oxy]imino)-2,2,6,6-tetramethylpiperidino)-1-ethanone
Key Differences :
- Heterocycle : Tetramethylpiperidine replaces piperazine, reducing basicity.
- Functional Groups: An oxyimino-linked 4-methoxybenzoyl group is present.
Table 3: Steric and Electronic Comparison
| Property | Target Compound | Tetramethylpiperidine Derivative |
|---|---|---|
| Heterocycle | Piperazine (flexible) | Tetramethylpiperidine (rigid) |
| Substituent Bulk | Moderate (diphenylethanone) | High (tetramethyl groups) |
| Electron-Donating Groups | Methoxy (benzyl) | Methoxy (benzoyl) |
| Solubility | Low (logP ~4.5) | Very low (logP >5) |
Biological Activity
1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a piperazine ring, aromatic groups, and an ethanone moiety, which may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is C21H25BrN2O3, with a molecular weight of approximately 449.3 g/mol. The structure includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Bromo and methoxy substituents : These halogenated and methoxy groups can significantly influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with piperazine structures often exhibit significant biological activities, including:
- Antitumor Activity : Potential inhibition of tumor growth through interaction with specific receptors.
- Neurotransmitter Modulation : Possible effects on neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antimicrobial Properties : Some derivatives have shown antibacterial and antifungal activities.
The mechanism of action of 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone involves its interaction with various molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in cancer progression or microbial growth.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against lung, breast, colon, and prostate cancer cells. The results indicated:
- IC50 Values : Specific concentrations at which the compound inhibits cell growth by 50% were found to be in the low micromolar range for several tumor types.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of derivatives of this compound have shown promising results against both bacterial and fungal strains. The presence of bromine is believed to enhance these properties due to its electron-withdrawing effects, which can increase the reactivity of the molecule.
Case Studies
Several studies have focused on related compounds and their biological activities:
- Study on Piperazine Derivatives : Research highlighted that piperazine derivatives with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .
- VEGFR-2 Inhibition : Compounds structurally similar to 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone have been shown to inhibit VEGFR-2, a critical receptor involved in angiogenesis . This suggests potential applications in cancer therapy by disrupting the blood supply to tumors.
Comparative Analysis
A comparative analysis of similar compounds reveals unique attributes that may enhance the biological activity of 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(4-Methylbenzyl)piperazine | Lacks methoxyphenoxy group | Simpler structure, less diverse reactivity |
| 4-(Bromobenzyl)piperazine | Similar piperazine core | Different halogen substitution affecting reactivity |
| 2-(4-Methoxyphenoxy)ethanol | Lacks piperazine moiety | Less complex, limited biological activity |
The structural complexity allows for greater interaction potential with biological targets, making it a valuable candidate for further research and development.
Q & A
Q. What in vitro models best predict the compound’s in vivo neuropharmacological effects?
- Methodological Answer : Primary neuronal cultures (rat cortical neurons) assess neuroprotection against glutamate excitotoxicity. Zebrafish (Danio rerio) behavioral assays (e.g., locomotor activity in a light/dark test) provide translational insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
